molecular formula C10H10FN B13593627 2-Fluoro-5-methylphenylpropanenitrile

2-Fluoro-5-methylphenylpropanenitrile

Cat. No.: B13593627
M. Wt: 163.19 g/mol
InChI Key: NUPUZFDMFXNJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylphenylpropanenitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom and a methyl group attached to a benzene ring, with a propanenitrile group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylphenylpropanenitrile typically involves the introduction of the fluorine atom and the nitrile group onto the aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated precursor is reacted with a nitrile source under specific conditions. For example, the reaction of 2-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylphenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-methylphenylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylphenylpropanenitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzonitrile
  • 5-Methylbenzonitrile
  • 2-Fluoro-4-methylbenzonitrile

Uniqueness

2-Fluoro-5-methylphenylpropanenitrile is unique due to the combination of the fluorine atom and the methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H10FN/c1-8-4-5-10(11)9(7-8)3-2-6-12/h4-5,7H,2-3H2,1H3

InChI Key

NUPUZFDMFXNJQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.